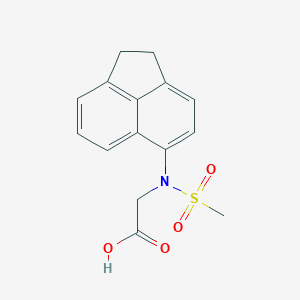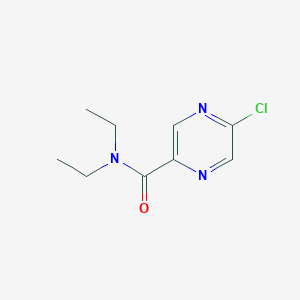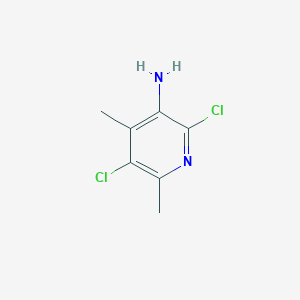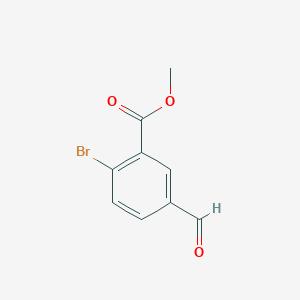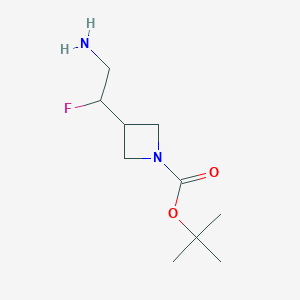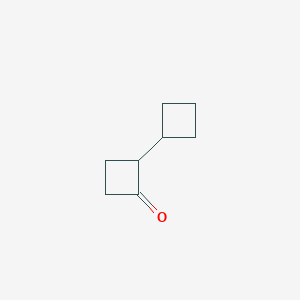
2-Cyclobutylcyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutylcyclobutan-1-one is a chemical compound with the CAS Number: 1803605-44-8 . It has a molecular weight of 124.18 and its IUPAC name is [1,1’-bi(cyclobutan)]-2-one . The physical form of this compound is liquid .
Physical and Chemical Properties Analysis
This compound is a liquid . It is stored at a temperature of 4°C . The compound has a molecular weight of 124.18 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of 3-Aminocyclobut-2-en-1-ones : A novel series of 3-aminocyclobut-2-en-1-ones, functionalized uniquely, were synthesized from cyclobuta-1,3-diones. These compounds exhibited potent VLA-4 antagonistic properties (Brand, de Candole, & Brown, 2003).
Characterization in Food Irradiation : 2-dodecylcyclobutanone, a compound related to 2-Cyclobutylcyclobutan-1-one, was synthesized and identified as a potential marker for irradiated chicken meat, highlighting its role in food safety analysis (Boyd et al., 1991).
Molecular Structure Studies : The molecular structure of 1,1-dicyanocyclobutane was investigated, providing insight into the structural dynamics of cyclobutyl systems (Dakkouri et al., 1987).
Polycyclic Ring Systems Construction : 1,2-Bisarylidenecyclobutanes, synthesized from (cyclobut-1-enyl)triphenylphosphonium salt, were used in sequential Diels–Alder reactions to yield polycyclic compounds (Minami, Taniguchi, & Hirao, 1984).
Synthesis of Cyclobutyl Phenyl Sulfide : A novel synthetic route was developed for cyclobutyl phenyl sulfide, a precursor necessary for constructing potent glucokinase activators for type 2 diabetes treatment (Fyfe & Rasamison, 2005).
Synthesis of 2-Vinylcyclobutanones : A study reported the synthesis of 2-vinylcyclobutanones, useful in chemical synthesis, under neutral conditions (Cohen & Brockunier, 1989).
Biomedical Applications
Antimicrobial Activity of Cyclobutane Derivatives : The synthesis of cyclobutane-containing dipeptides showed enhanced antibacterial activity against Bacillus subtilis, suggesting their potential in antimicrobial therapies (Baldwin, Adlington, Parisi, & Ting, 1986).
Inhibition of Serine Elastases : 2-Peptidamidocyclobutanones, as a novel class of elastase inhibitors, showed improved inhibitory potency, illustrating the therapeutic potential of cyclobutane derivatives (Pauls, Cheng, & Reid, 1992).
Cyclobutane-Containing Alkaloids in Medicine : Research on cyclobutane-containing alkaloids from terrestrial and marine species revealed their antimicrobial, antibacterial, anticancer activities, highlighting their significance in drug development (Dembitsky, 2007).
Antiviral Properties of Cyclobutyl Nucleoside Analogues : The synthesis of cyclobutyl guanine and adenine nucleoside analogues demonstrated high activity against herpesviruses, underlining their potential in antiviral therapies (Bisacchi et al., 1991).
Safety and Hazards
The safety information for 2-Cyclobutylcyclobutan-1-one includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . The compound is associated with the GHS07 pictogram and the signal word "Warning" .
Propiedades
IUPAC Name |
2-cyclobutylcyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-5-4-7(8)6-2-1-3-6/h6-7H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTULJBEFFHUSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1434768.png)
![(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol](/img/structure/B1434771.png)

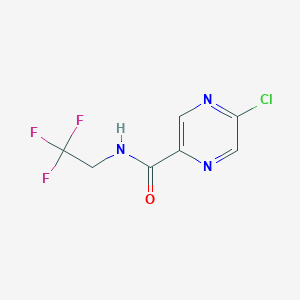
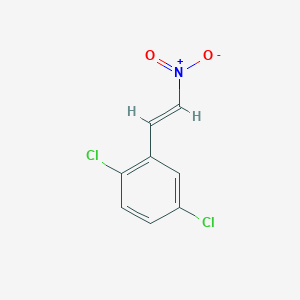
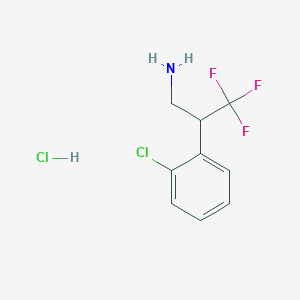
![2-[Cyclobutyl(ethyl)amino]ethan-1-ol](/img/structure/B1434781.png)
